

# Fobrepodacin Disodium: An In-Depth Technical Guide to its In Vitro Antibacterial Spectrum

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: B12297940

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Fobrepodacin disodium**, the phosphate prodrug of the active moiety SPR719, is a novel oral antimicrobial agent under development, primarily for the treatment of nontuberculous mycobacterial (NTM) infections. It represents a new class of benzimidazole antibiotics that inhibit the ATPase activity of bacterial DNA gyrase subunit B (GyrB), a mechanism distinct from that of fluoroquinolones. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of **Fobrepodacin disodium** (reported as the active form, SPR719), with a focus on its potent activity against a range of mycobacterial species. This document summarizes key quantitative data, details the experimental protocols for its evaluation, and illustrates its mechanism of action and the workflow for its susceptibility testing.

## Introduction

The rising prevalence of infections caused by nontuberculous mycobacteria (NTM) presents a significant global health challenge. Treatment for NTM diseases is often prolonged, involves multi-drug regimens with considerable toxicity, and has limited efficacy. **Fobrepodacin disodium** is being developed to address this unmet medical need. Its unique mechanism of action, targeting the essential bacterial enzyme DNA gyrase B, offers the potential for activity against strains resistant to other antibiotic classes. This guide synthesizes the current publicly available in vitro data to provide a detailed resource for the research and drug development community.

## Mechanism of Action

**Fubreprodacin disodium** is readily converted in vivo to its active form, SPR719. SPR719 exerts its antibacterial effect by inhibiting the ATPase activity of the DNA gyrase subunit B (GyrB).<sup>[1]</sup> DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair. By binding to the ATP-binding pocket of GyrB, SPR719 prevents the supercoiling of DNA, leading to the disruption of these critical cellular processes and ultimately inhibiting bacterial growth. This targeted action is distinct from fluoroquinolones, which target the GyrA subunit.<sup>[2]</sup>

Mechanism of Action of SPR719



[Click to download full resolution via product page](#)

Mechanism of SPR719 Action

## In Vitro Antibacterial Spectrum

The in vitro activity of SPR719 has been predominantly evaluated against a wide array of mycobacterial species, demonstrating potent inhibitory effects. Limited data is also available for its activity against select Gram-positive and Gram-negative bacteria, primarily from studies including quality control strains.

## Activity Against Mycobacteria

SPR719 has shown significant activity against both rapidly and slowly growing nontuberculous mycobacteria, including species that are often challenging to treat. The data presented below is a summary from multiple studies.

Table 1: In Vitro Activity of SPR719 Against Nontuberculous Mycobacteria (NTM)

| Organism                      | No. of Isolates | MIC Range (µg/mL) | MIC <sub>50</sub> (µg/mL) | MIC <sub>90</sub> (µg/mL) | Reference(s) |
|-------------------------------|-----------------|-------------------|---------------------------|---------------------------|--------------|
| Mycobacterium avium complex   | 105             | 0.002 - 4         | 1                         | 2                         | [3]          |
| Mycobacterium abscessus       | 53              | 0.12 - 8          | 2                         | 4                         | [3]          |
| Mycobacterium kansasii        | 8               | 0.002 - 0.03      | 0.015                     | 0.03                      | [3]          |
| Mycobacterium fortuitum group | 10              | 0.06 - 1          | 0.25                      | 1                         | [3]          |
| Mycobacterium marinum         | 9               | 0.12 - 1          | 0.5                       | 0.5                       | [3]          |
| Mycobacterium ulcerans        | 10              | 0.125 - 0.25      | -                         | -                         | [4]          |
| Mycobacterium chimaera        | -               | 0.5 - 4           | -                         | -                         | [4]          |

MIC values are for SPR719, the active moiety of **Fubreprodacin disodium**.

## Activity Against Other Bacteria

Data on the activity of SPR719 against non-mycobacterial pathogens is currently limited. The available information is primarily from the use of standard quality control strains in mycobacterial susceptibility testing studies.

Table 2: In Vitro Activity of SPR719 Against Selected Non-Mycobacterial Species

| Organism              | Strain     | MIC Range<br>( $\mu$ g/mL) | MIC Mode<br>( $\mu$ g/mL) | Reference(s)        |
|-----------------------|------------|----------------------------|---------------------------|---------------------|
| Escherichia coli      | ATCC 25922 | 0.5 - 1                    | 0.5                       | <a href="#">[5]</a> |
| Enterococcus faecalis | ATCC 29212 | -                          | 0.015                     | <a href="#">[5]</a> |

MIC values are for SPR719. Further studies are required to establish the broader antibacterial spectrum against a wider range of clinical isolates.

## Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for SPR719 is performed following standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

### Broth Microdilution Method for NTM

The broth microdilution method is the standard procedure for determining the MIC of antimicrobial agents against NTM.

- Medium: Cation-adjusted Mueller-Hinton broth (CAMHB) is typically used.
- Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.
- Drug Dilutions: SPR719 is serially diluted in the broth medium to obtain a range of concentrations.
- Incubation: The microtiter plates are incubated at 30°C for rapidly growing mycobacteria and 35-37°C for slowly growing mycobacteria for a specified period, which can range from 3 to 14 days depending on the species' growth rate.
- MIC Determination: The MIC is recorded as the lowest concentration of SPR719 that completely inhibits the visible growth of the organism.



[Click to download full resolution via product page](#)

## MIC Determination Workflow

## Conclusion

**Fubreprodacin disodium**, through its active form SPR719, demonstrates potent *in vitro* activity against a broad range of clinically significant nontuberculous mycobacteria. Its novel mechanism of action as a DNA gyrase B inhibitor makes it a promising candidate for the

treatment of NTM infections, including those caused by drug-resistant strains. While its activity against common Gram-positive and Gram-negative bacteria appears to be present, further investigation with a wider array of clinical isolates is necessary to fully characterize its antibacterial spectrum. The standardized methodologies for susceptibility testing will be crucial for its continued development and for guiding its potential clinical use. This technical guide provides a foundational resource for researchers and developers working with this novel antimicrobial agent.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of SPR719 against *Mycobacterium ulcerans*, *Mycobacterium marinum* and *Mycobacterium chimaera* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Fobrepodacin Disodium: An In-Depth Technical Guide to its In Vitro Antibacterial Spectrum]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-in-vitro-antibacterial-spectrum>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)